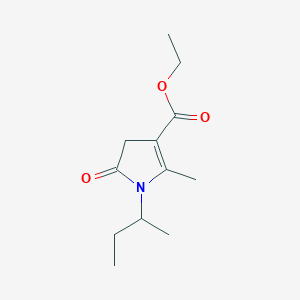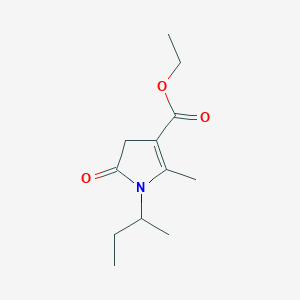
Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by the presence of an ethyl ester group, a sec-butyl group, and a methyl group attached to the pyrrole ring, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a β-keto ester with an amine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps such as esterification, amination, and cyclization, with careful control of reaction parameters to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 1-(tert-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 1-(iso-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the nature of the alkyl group attached to the pyrrole ring. While the sec-butyl group is a secondary butyl group, tert-butyl and iso-butyl groups have different branching patterns.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the different alkyl groups.
- Applications: Each compound may have unique applications based on its specific properties, with some being more suitable for certain types of reactions or biological activities.
This detailed article provides a comprehensive overview of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
84135-74-0 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
ethyl 1-butan-2-yl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-8(3)13-9(4)10(7-11(13)14)12(15)16-6-2/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
OCUSEKMXKCGLDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=C(CC1=O)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


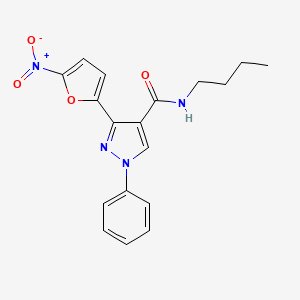
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
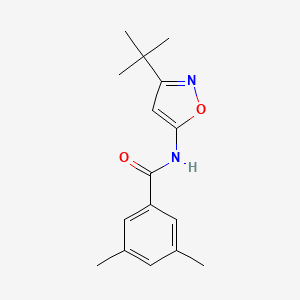
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
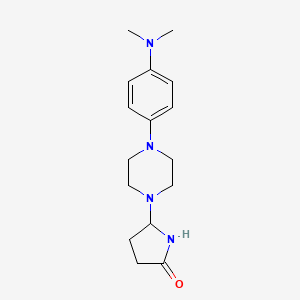
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
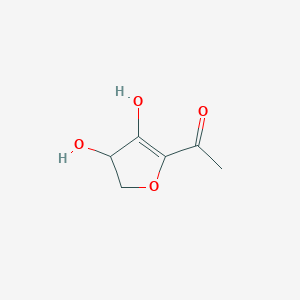
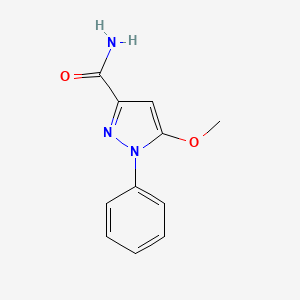
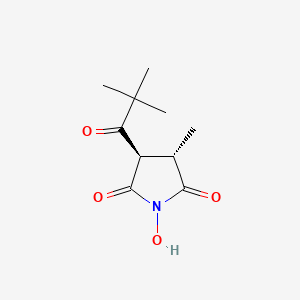
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
